

Technical Guide to the Physical Properties of 2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pyrroline

Cat. No.: B095000

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2,5-dihydro-1H-pyrrole (also known as **3-pyrroline**), a vital heterocyclic building block in medicinal chemistry and materials science. This guide includes tabulated physical data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway.

Core Physical and Chemical Properties

2,5-dihydro-1H-pyrrole is a five-membered, unsaturated heterocyclic organic compound. Its structure, containing a secondary amine and a carbon-carbon double bond, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents.^[1] The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Data Summary

The quantitative physical properties of 2,5-dihydro-1H-pyrrole are summarized in the table below. Data has been compiled from various chemical databases and suppliers, and ranges are provided where conflicting values have been reported.

Property	Value	Units	Source(s)
IUPAC Name	2,5-dihydro-1H-pyrrole	-	[2][3]
Synonyms	3-Pyrroline, δ^3 -Pyrroline, 2,5-Dihydropyrrole	-	[2][3][4]
CAS Number	109-96-6	-	[2][3]
Molecular Formula	C ₄ H ₇ N	-	[2][3][5]
Molecular Weight	69.105 - 69.11	g/mol	[2][4][5]
Appearance	Colorless to light yellow liquid	-	[1][5]
Odor	Characteristic, pungent, amine-like	-	[1][5]
Boiling Point	88 - 91 °C (at ~750 mmHg)	°C	[4][5]
	129 - 131 °C	°C	[1]
	363.65 - 363.7	K	
Melting Point	-70	°C	
Density	0.844 - 0.96	g/mL (at 25 °C)	[1][4][5]
Solubility in Water	Slightly soluble / Miscible	-	[1][4]
Solubility (Organic)	Soluble in ethanol, ether, chloroform, dichloromethane	-	[1][4][5]
Flash Point	-1 to 31	°C	[1][4][5]
Vapor Pressure	3.73 kPa (28 mmHg) to 7.32 kPa (54.9 mmHg) at 25 °C	kPa (mmHg)	[1][4]

Refractive Index (n _{20/D})	~1.46 - 1.51	-	[1][4]
pKa	-0.27 (+1) at 25 °C	-	[4]
Stability	Air & Hygroscopic Sensitive; Stable under normal conditions	-	[4][5]

Experimental Protocols

The determination of the physical properties listed above relies on standard, well-established laboratory techniques. Below are detailed methodologies for measuring key physical constants.

Boiling Point Determination (Micro-Capillary Method)

This method is suitable for small sample volumes and is based on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

- Thiele tube or similar heating bath (e.g., aluminum block heater)
- High-accuracy thermometer (-10 to 200 °C range)
- Small-diameter test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or hot plate)
- Mineral oil or other suitable heating fluid

Procedure:

- Sample Preparation: Add approximately 0.5 mL of 2,5-dihydro-1H-pyrrole into the small test tube.

- Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in the Thiele tube's heating fluid. Heat the side arm of the Thiele tube gently and slowly (a rate of 1-2 °C per minute is ideal as the approximate boiling point is approached).[6]
- Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
- Recording Temperature: Note the temperature when this continuous stream of bubbles begins. This is the boiling point. For higher accuracy, remove the heat source and record the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools. The average of these two temperatures provides a precise boiling point.[7]
- Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Melting Point Determination

As 2,5-dihydro-1H-pyrrole has a very low melting point (-70 °C), its determination requires a specialized low-temperature apparatus. The general principle remains the observation of the solid-to-liquid phase transition.

Apparatus:

- Low-temperature melting point apparatus or a cryostat
- Calibrated low-temperature thermometer or thermocouple
- Capillary tubes
- Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

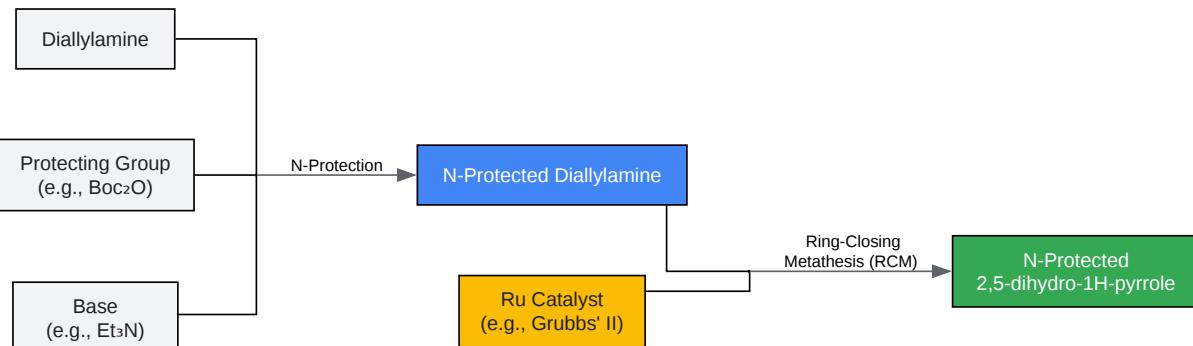
- Sample Freezing: A sample of the liquid is flash-frozen to a solid state.
- Sample Loading: The frozen, powdered sample is quickly packed into a capillary tube.[\[8\]](#)
- Measurement: The capillary tube is placed into the cooled sample holder of the melting point apparatus.
- Controlled Warming: The temperature of the apparatus is raised very slowly (e.g., 0.5-1 °C per minute).
- Observation: The temperature range is recorded from the point at which the first droplet of liquid appears (initial melting point) to the point where the entire sample becomes a clear liquid (final melting point).[\[6\]](#)[\[9\]](#) For a pure substance, this range should be narrow.

Density Determination (Oscillating U-tube Method)

Modern digital density meters provide a rapid and highly accurate method for determining the density of liquids, compliant with standards such as ASTM D4052.[\[4\]](#)

Apparatus:

- Digital density meter with an oscillating U-tube
- Syringe for sample injection
- Thermostatic control for the measuring cell


Procedure:

- Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 25 °C).
- Temperature Equilibration: Set the instrument's thermostat to the desired measurement temperature (e.g., 25 °C) and allow it to stabilize.

- Sample Injection: Carefully inject the 2,5-dihydro-1H-pyrrole sample into the measurement cell using a syringe, ensuring no air bubbles are introduced. The presence of bubbles will lead to inaccurate, lower density readings.
- Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is directly related to the sample's density.
- Data Recording: The instrument's software calculates and displays the density, typically in g/cm³ or kg/m³.^[4] The measurement is rapid, often completed in under a minute.

Synthetic Pathway Visualization

2,5-dihydro-1H-pyrrole and its derivatives are often synthesized via Ring-Closing Metathesis (RCM). This powerful reaction uses a ruthenium catalyst to form the cyclic structure from a linear diallylamine precursor. The workflow below illustrates a generalized RCM approach to a protected 2,5-dihydro-1H-pyrrole scaffold.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of N-protected 2,5-dihydro-1H-pyrrole via RCM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Formation of medium-size bridged ring systems via ring-closing metathesis of 2,5-disubstituted-2,3-dihydro-1H-pyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to the Physical Properties of 2,5-dihydro-1H-pyrrole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095000#physical-properties-of-2-5-dihydro-1h-pyrrole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com